

Application Notes and Protocols for High-Throughput Screening of PHGDH Inhibitors

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Compound of Interest

Compound Name:	DNS-pE
CAS No.:	2196245-98-2
Cat. No.:	B607175

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Introduction

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway, catalyzing the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. This pathway is upregulated in various cancers to support rapid cell growth and proliferation, making PHGDH a promising therapeutic target for anti-cancer drug development. High-throughput screening (HTS) assays are essential for identifying novel PHGDH inhibitors from large compound libraries. This document provides detailed application notes and protocols for a fluorescence-based HTS assay for PHGDH inhibitors, a widely used and robust method for this purpose.

Principle of the Assay

The most common high-throughput screening assay for PHGDH inhibitors is a fluorescence-based enzymatic assay.^{[1][2][3]} The activity of PHGDH is monitored by measuring the production of NADH, which is coupled to the reduction of a non-fluorescent substrate, resazurin, into a highly fluorescent product, resorufin, by the enzyme diaphorase.^{[1][3]} The

increase in fluorescence intensity is directly proportional to the PHGDH activity. Potential inhibitors of PHGDH will therefore cause a decrease in the fluorescence signal. This assay is sensitive, robust, and amenable to miniaturization for HTS formats (e.g., 384-well or 1536-well plates).[1][2]

Data Presentation

A summary of key quantitative data for known PHGDH inhibitors identified through high-throughput screening is presented in the table below. This allows for a clear comparison of their potencies.

Compound	Type of Inhibition	IC50 (μM)	Assay Format	Z'-factor	Reference
CBR-5884	Non-competitive, Covalent	33 ± 12	1536-well	>0.75	[1]
NCT-503	Non-competitive	2.5 ± 0.6	Not specified	Not specified	[3]
BI-4924	Selective	0.003	Not specified	Not specified	[4]
Oridonin	Allosteric, Covalent	0.48 ± 0.02	96-well	Not specified	[5]
DNS-pE	Covalent (binds to C234)	Not specified	Not specified	Not specified	[5]
PHGDH-IN-3	Orally active	2.8	Not specified	Not specified	[6]
PHGDH-IN-5	Covalent	0.29	Not specified	Not specified	[4]

Experimental Protocols

Materials and Reagents

- Human recombinant PHGDH enzyme

- 3-Phosphoglycerate (3-PG), substrate
- Nicotinamide adenine dinucleotide (NAD⁺), cofactor
- Diaphorase
- Resazurin sodium salt
- Dithiothreitol (DTT)
- Bovine Serum Albumin (BSA)
- Tris-HCl buffer
- DMSO (for compound dilution)
- Microplates (384-well, black, flat-bottom)
- Plate reader with fluorescence detection capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)

Assay Buffer Preparation

Prepare an assay buffer containing:

- 50 mM Tris-HCl, pH 7.5
- 1 mM MgCl₂
- 0.5 mM EDTA
- 0.1 mg/mL BSA
- 1 mM DTT

Reagent Preparation

- PHGDH Enzyme Stock Solution: Reconstitute lyophilized human PHGDH in assay buffer to a final concentration of 1 mg/mL. Aliquot and store at -80°C. On the day of the experiment,

dilute the enzyme stock in cold assay buffer to the desired working concentration.

- **Substrate/Cofactor Mix:** Prepare a solution containing 3-PG and NAD⁺ in assay buffer. The final concentrations in the assay will typically be in the range of 100-500 μM for 3-PG and 100-500 μM for NAD⁺.
- **Detection Mix:** Prepare a solution containing diaphorase and resazurin in assay buffer. Typical final concentrations are 0.2 U/mL diaphorase and 50 μM resazurin. This solution should be protected from light.
- **Test Compounds:** Dissolve test compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Serially dilute the compounds in DMSO to create a concentration range for IC₅₀ determination. Further dilute in assay buffer to the final desired concentrations for the assay, ensuring the final DMSO concentration in the assay does not exceed 1%.

High-Throughput Screening Protocol (384-well format)

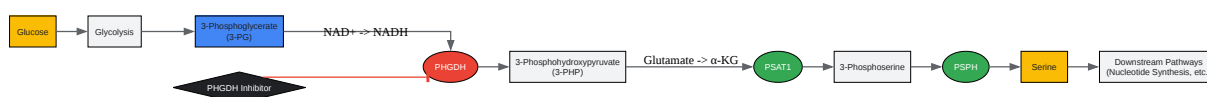
- **Compound Addition:** Add 1 μL of test compound solution (or DMSO for controls) to the wells of a 384-well plate.
- **Enzyme Addition:** Add 10 μL of the diluted PHGDH enzyme solution to all wells.
- **Incubation:** Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
- **Reaction Initiation:** Add 10 μL of the Substrate/Cofactor Mix to all wells to start the enzymatic reaction.
- **Signal Development:** Immediately add 5 μL of the Detection Mix to all wells.
- **Incubation:** Incubate the plate at room temperature for 30-60 minutes, protected from light.
- **Fluorescence Reading:** Measure the fluorescence intensity of each well using a plate reader (Excitation: 560 nm, Emission: 590 nm).

Data Analysis

- **Controls:**

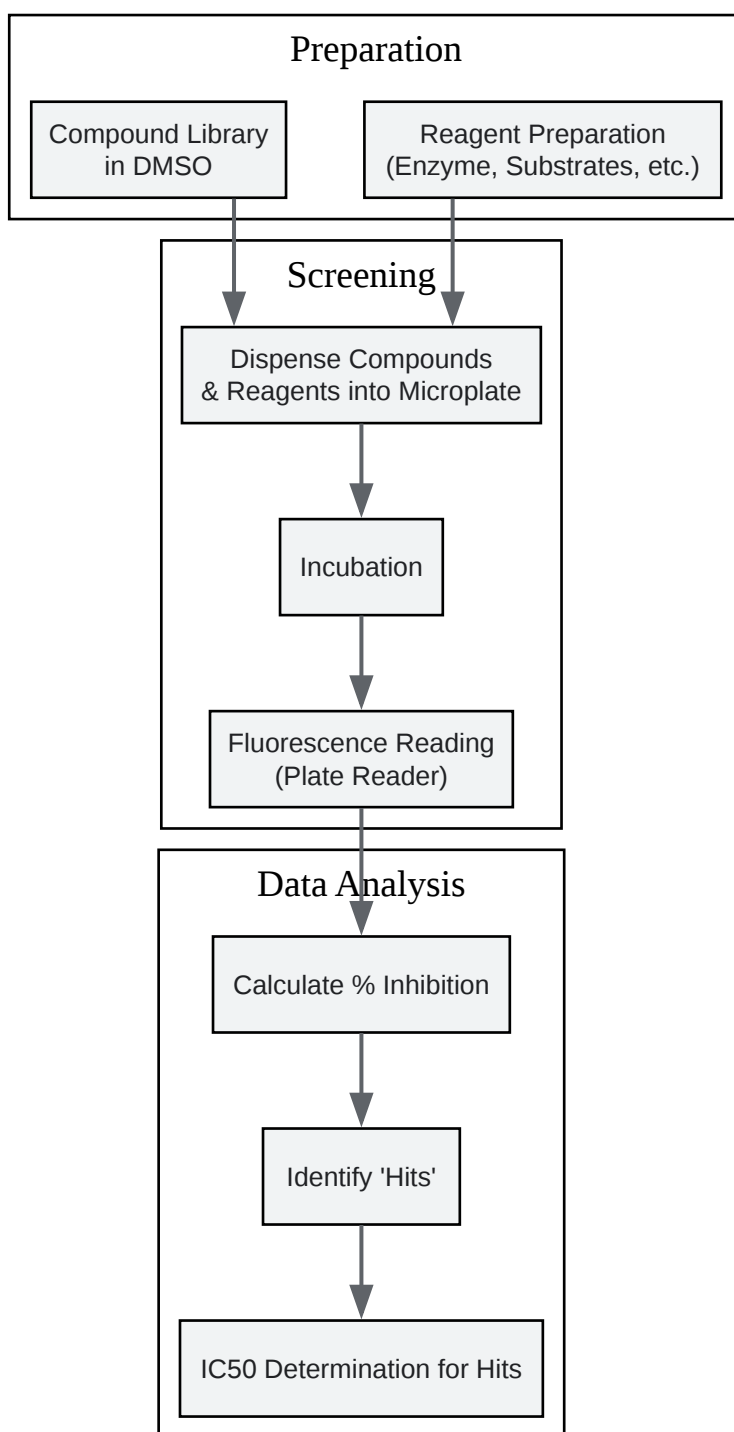
- Negative Control (0% inhibition): Wells containing DMSO, PHGDH enzyme, substrate/cofactor mix, and detection mix.
- Positive Control (100% inhibition): Wells containing a known PHGDH inhibitor at a high concentration (or no enzyme), DMSO, substrate/cofactor mix, and detection mix.
- Calculation of Percent Inhibition:
- IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
- Z'-factor Calculation: The quality of the assay can be assessed by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Mandatory Visualizations



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Caption: PHGDH signaling pathway and point of inhibition.



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Caption: High-throughput screening workflow for PHGDH inhibitors.

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